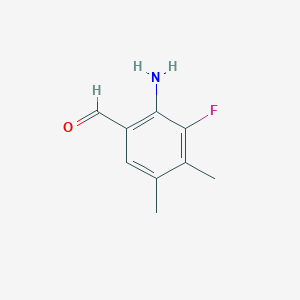
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde
描述
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, featuring an amino group, a fluorine atom, and two methyl groups attached to the benzene ring
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
2-amino-3-fluoro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3 |
InChI 键 |
GNPKRYQFJFDYOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)F)N)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-fluoro-4,5-dimethylbenzaldehyde, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Amino-3-fluoro-4,5-dimethylbenzoic acid
Reduction: 2-Amino-3-fluoro-4,5-dimethylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
科学研究应用
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4,5-dimethylbenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
2-Amino-3-fluorobenzaldehyde: Lacks the methyl groups, influencing its steric and electronic characteristics.
Uniqueness
2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (fluorine) substituents on the benzene ring allows for versatile chemical transformations and interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


